molecular formula C17H17N3O3 B2791400 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097913-48-7

1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2791400
CAS No.: 2097913-48-7
M. Wt: 311.341
InChI Key: HDZQXNFIULGEMW-UHFFFAOYSA-N
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Description

1-{[1-(1H-Indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a synthetic hybrid molecule of significant interest in medicinal chemistry, combining an azetidin-2-one (β-lactam) core with a pyrrolidine-2,5-dione (succinimide) scaffold. The azetidinone ring is a privileged structure in antibiotic research, fundamental to the activity of penicillins, cephalosporins, and other β-lactam agents that inhibit bacterial penicillin-binding proteins (PBPs) . Beyond its classic antibacterial role, the azetidinone motif has demonstrated diverse pharmacological activities, including antitumor properties by inhibiting tubulin polymerization, and has been investigated as a cholesterol absorption inhibitor . The pyrrolidine-2,5-dione moiety is also a recognized pharmacophore; recent research has identified pyrrolidine-2,3-dione derivatives as novel, non-β-lactam inhibitors of PBP3 in Pseudomonas aeruginosa , a critical multidrug-resistant pathogen . The inclusion of an indole ring, a structure prevalent in many bioactive natural products and drugs, further enhances the potential of this compound for multi-target therapeutic strategies. This unique architecture makes this compound a compelling candidate for research into new antibacterial agents, particularly against Gram-negative bacteria, and for investigating its potential cytotoxic effects in oncology screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-5-6-16(22)20(15)10-11-8-19(9-11)17(23)14-7-12-3-1-2-4-13(12)18-14/h1-4,7,11,18H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZQXNFIULGEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions involving appropriate precursors . Finally, the pyrrolidine-2,5-dione moiety is incorporated using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s unique structural features distinguish it from related analogs:

  • Core Structure : The pyrrolidine-2,5-dione core is shared across all analogs, but substituents vary significantly.
  • Azetidine vs. Piperidine/Pyridine Rings : Unlike analogs with piperidine (e.g., compounds 4f–4i in ) or pyridine (e.g., Mannich bases in ) substituents, the target compound contains a four-membered azetidine ring. Smaller ring sizes like azetidine may influence conformational rigidity and binding interactions .
  • Indole Substitution: The indole-2-carbonyl group contrasts with indole-3-yl or pyridin-2-ylamino substituents in analogs (e.g., 4f–4i in ; Mannich bases in ). The position of the indole substituent affects electronic properties and steric interactions .

Key Observations

  • Antimicrobial Potential: The indole and azetidine groups in the target compound may enhance antimicrobial activity compared to pyridine-based Mannich bases, though direct comparisons are lacking .
  • Structural Flexibility : Piperidine-linked analogs () demonstrate that elongation of the alkyl chain (e.g., ethyl vs. propyl) impacts yield and physical properties (melting points: 104–204°C) .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound ID/Name Substituents Yield (%) Melting Point (°C) Reference
Mannich Base () Pyridin-2-ylamino-methyl 78–80 Not reported
4f () Piperidine-methoxyindole 93.8 100–109
4g () Piperidine-indole 41.7 104–108
4i () Piperidine-methoxyindole 84.0 178–182
Michael Adduct () 4-Acetylphenyl-4-bromophenyloxy Not reported Not reported

Biological Activity

The compound 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS Number: 2097913-48-7) is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}, with a molecular weight of 311.33 g/mol. The structure features an indole moiety linked to an azetidine and pyrrolidine dione, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₃
Molecular Weight311.33 g/mol
CAS Number2097913-48-7

Anticancer Potential

Recent studies have indicated that compounds containing indole and pyrrolidine moieties exhibit promising anticancer activities. The indole structure is known for its ability to modulate various signaling pathways involved in cancer progression. For instance, a study demonstrated that derivatives similar to our compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The presence of the pyrrolidine ring in this compound suggests potential antimicrobial properties. Research has shown that pyrrolidine derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. A related study found that certain indole-bearing pyrrolidines demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that our compound may possess similar antimicrobial effects .

Neuropharmacological Effects

Given the structural similarities with known antidepressants, this compound may also exhibit neuropharmacological activity. Indole derivatives have been linked to serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Preliminary docking studies suggest that this compound could interact favorably with serotonin receptors, potentially leading to antidepressant-like effects .

Case Study 1: Anticancer Activity

In a preclinical study, researchers synthesized a series of indole-pyrrolidine derivatives and evaluated their anticancer properties using various human cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong cytotoxic effects. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of several indole-based compounds including our target compound. It was found that it displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyrrolidine-2,5-dione core, an indole-2-carbonyl group, and an azetidine ring connected via a methyl linker. The pyrrolidine-dione moiety is critical for hydrogen bonding with biological targets, while the indole group facilitates hydrophobic interactions and π-π stacking. The azetidine ring enhances conformational rigidity, potentially improving target selectivity .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of 1,3-dibromopropane with ammonia derivatives.
  • Step 2 : Acylation of the azetidine nitrogen with indole-2-carbonyl chloride.
  • Step 3 : Coupling the azetidine-indole intermediate with pyrrolidine-2,5-dione using a methylene spacer. Critical conditions include anhydrous solvents (e.g., THF), catalysts like triethylamine, and controlled temperatures (0–25°C) .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : For confirming proton environments (e.g., indole NH at δ 10–12 ppm, pyrrolidine-dione carbonyls at δ 170–180 ppm).
  • X-ray Crystallography : To resolve bond angles and stereochemistry.
  • IR Spectroscopy : To identify carbonyl stretches (~1750 cm⁻¹ for pyrrolidine-dione) .

Q. What in vitro assays are suitable for initial biological activity evaluation?

  • Enzyme Inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (λ = 412 nm).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Broth microdilution to determine MIC values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Catalyst Screening : Lewis acids (e.g., FeCl₃) improve acylation efficiency by 20–30% .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate impurities <1%.
  • Reaction Monitoring : In-situ FTIR tracks carbonyl intermediate formation .

Q. How can structure-activity relationship (SAR) studies identify pharmacophores?

  • Systematic Substitution : Replace indole with benzimidazole (logP reduction by 0.5) or modify the azetidine methyl group with ethyl (increases steric hindrance).
  • Bioisosteres : Replace pyrrolidine-dione with succinimide to assess hydrogen-bonding impact.
  • Data Correlation : Use IC₅₀ values from AChE assays to rank substituent effects .

Q. What computational methods predict target interactions?

  • Molecular Docking : AutoDock Vina models binding to AChE (PDB: 4EY7) with indole-azetidine occupying the catalytic triad.
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns.
  • QSAR Models : CoMFA identifies electrostatic contributions to activity .

Q. How should contradictory biological activity data be resolved?

  • Dose-Response Curves : Confirm activity across 3+ replicates (e.g., IC₅₀ = 5–10 µM vs. 20 µM outliers).
  • Off-Target Screening : Use proteome profiling to rule out kinase or GPCR interactions.
  • Metabolic Stability : Assess liver microsome degradation to explain variability in cell-based assays .

Q. What strategies enhance compound stability under physiological conditions?

  • pH Stability : Test degradation rates in buffers (pH 2–9) via HPLC; optimal stability at pH 7.4.
  • Temperature Sensitivity : Store lyophilized samples at -80°C to prevent diketopiperazine formation.
  • Light Protection : Amber vials reduce photodegradation of the indole moiety .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directed C-H Activation : Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable selective indole C3 modification.
  • Protecting Groups : Use Boc for azetidine nitrogen during pyrrolidine-dione coupling.
  • Kinetic Control : Low temperatures (-78°C) favor mono-substitution over di-adducts .

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